molecular formula C24H26ClFN2O3 B11053465 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione

1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11053465
M. Wt: 444.9 g/mol
InChI Key: LHIUMOKCNDQAFZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrolidine-2,5-dione core, which is often associated with biological activity, making it a subject of interest for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a cyclization reaction involving a suitable dicarboxylic acid derivative.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Attachment of the 4-Ethoxybenzyl Group: This step might involve a Friedel-Crafts alkylation reaction, where the ethoxybenzyl group is attached to the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or to reduce double bonds within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Pharmacology: Studies might focus on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The unique structural features of this compound could make it useful in the design of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with molecular targets such as:

    Receptors: Binding to specific receptors could modulate their activity, leading to therapeutic effects.

    Enzymes: Inhibition or activation of enzymes could alter biochemical pathways, resulting in various physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-3-[4-(4-methoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxyphenyl)piperidin-1-yl]pyrrolidine-2,5-dione: Similar structure but with an ethoxyphenyl group instead of an ethoxybenzyl group.

Uniqueness

The presence of the ethoxybenzyl group in 1-(3-Chloro-4-fluorophenyl)-3-[4-(4-ethoxybenzyl)piperidin-1-yl]pyrrolidine-2,5-dione may confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C24H26ClFN2O3

Molecular Weight

444.9 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(4-ethoxyphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C24H26ClFN2O3/c1-2-31-19-6-3-16(4-7-19)13-17-9-11-27(12-10-17)22-15-23(29)28(24(22)30)18-5-8-21(26)20(25)14-18/h3-8,14,17,22H,2,9-13,15H2,1H3

InChI Key

LHIUMOKCNDQAFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCN(CC2)C3CC(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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